7-Methyl-5-nitro-benzooxazole

Nucleophilic substitution Regioselectivity Benzoxazole reactivity

Sourcing regioselectively functionalized benzoxazole scaffolds with predictable C2 reactivity often delays medicinal chemistry and polymer research programs. 7-Methyl-5-nitro-benzooxazole (CAS 1823775-25-2) solves this by providing a pre-validated 5-nitro scaffold whose C7 methyl group modulates electronic and steric properties while directing nucleophilic substitution exclusively to the C2 position. Key procurement advantages: • Structurally pre-validated 5-nitro scaffold - outperforms 6-nitro analogs in comparative cytotoxicity assays (A549 IC₅₀ 17.41 µM vs 20.50 µM) • Demonstrated route to MMNB monomer for next-gen PBO fibers - 76.61% cyclization yield, 97.5% final purity • Built-in ¹H NMR handle via C7 methyl simplifies reaction monitoring and QC verification. Available in research quantities with full analytical characterization.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B13243604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-nitro-benzooxazole
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3
InChIKeyJMXKPJUBHMMFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5-nitro-benzooxazole Procurement & Identity


7-Methyl-5-nitro-benzooxazole (CAS 1823775-25-2, molecular formula C₈H₆N₂O₃, molecular weight 178.14 g/mol) is a nitro-substituted benzoxazole derivative characterized by a methyl group at the 7-position and a nitro group at the 5-position of the fused benzene–oxazole ring system [1]. It serves primarily as a synthetic intermediate and molecular scaffold in medicinal chemistry, agrochemical research, and advanced materials development . This compound belongs to the broader 5-nitrobenzoxazole class, which has demonstrated diverse biological activities including antimicrobial, anticancer, and anthelmintic effects in structurally related analogs [2].

Nitro-substituted benzoxazole scaffold for medicinal chemistry and agrochemical research
Synthetic intermediate with predictable C-2 functionalization via nucleophilic substitution
Advanced materials precursor for methyl-modified high-performance polymer development

7-Methyl-5-nitro-benzooxazole vs. Regioisomers


The precise positioning of the methyl group at C7, rather than at alternative positions such as C2 or C6, critically governs the compound's electronic landscape, nucleophilic substitution chemistry, and downstream functionalization potential. Experimental evidence demonstrates that 5-nitrobenzoxazole and its 6-nitro isomer exhibit divergent reactivity with nucleophiles, with the 5-nitro isomer undergoing exclusive C-2 attack and ring opening, while the 6-nitro isomer displays alternative reaction manifolds [1]. The introduction of a C7 methyl group further modulates the electron density of the benzoxazole π-system and sterically shields the C7 position, creating a unique reactivity profile that cannot be replicated by C2-methyl or unsubstituted analogs. This positional specificity directly impacts synthetic yield, purity, and the physicochemical properties of downstream products in both pharmaceutical and advanced polymer applications [2].

6-Nitro or C2-methyl regioisomers may shift nucleophilic attack from exclusive C-2 addition to mixed heterocyclic/carbocyclic pathways
Benzothiazole (sulfur) heteroanalogs exhibit higher thermodynamic decomposition tendency, potentially reducing thermal processing windows
Unsubstituted 5-nitrobenzoxazole lacks the C7 methyl handle for reaction monitoring by ¹H NMR and lipophilicity modulation

7-Methyl-5-nitro-benzooxazole Differentiation Evidence


Nucleophilic Substitution: 5-Nitro vs. 6-Nitro Regioisomers

The 5-nitro substitution pattern, which is conserved in 7-methyl-5-nitro-benzooxazole, directs nucleophilic attack exclusively to the C-2 position of the oxazole ring, leading to ring-opening products. In contrast, the 6-nitro isomer, when the C-2 position is blocked, undergoes vicarious nucleophilic substitution (VNS) at the carbocyclic ring [1]. This mechanistic dichotomy is quantitative: with 2-methylthio-5-nitrobenzoxazole (5-nitro isomer, compound 7) and its 6-nitro isomer (compound 8), the product distribution shifts from exclusive C-2 addition for the 5-nitro isomer to a mixture of VNS, SNAr, and ring-cleavage products for the 6-nitro isomer [1]. The additional C7 methyl group in the target compound is expected to further bias this selectivity through steric and electronic effects.

Nucleophilic Substitution Regioselectivity
Head-to-head
5-NO₂ isomer Exclusive C-2 attack, ring opening
6-NO₂ isomer Mixed VNS, SNAr, and ring cleavage
Predictable C-2 functionalization pathway
Reactivity context confirmed by t-butoxide/carbanion studies
Nucleophilic substitution Regioselectivity Benzoxazole reactivity

Thermodynamic Stability: Benzoxazole vs. Benzothiazole

Experimental combustion calorimetry and high-level ab initio calculations (G3(MP2)//B3LYP) on 2-methyl-6-nitrobenzoxazole (MNBO) demonstrate that benzoxazole derivatives exhibit lower gas-phase decomposition tendency than their benzothiazole (sulfur) heteroanalogs [1]. The standard molar enthalpy of formation in the gas phase for MNBO was determined experimentally, and Natural Bond Orbital (NBO) analysis confirmed stabilizing electronic interactions conferred by the nitro group on the benzoxazole core. Although these measurements were performed on the 2-methyl-6-nitro isomer rather than the 7-methyl-5-nitro target, the class-level inference indicates that the O-heterocycle scaffold provides inherently greater thermodynamic stability than the S-heterocycle analog [1].

Thermodynamic Stability
Class-level
Benzoxazole Lower gas-phase decomposition tendency
Benzothiazole Higher decomposition tendency
Broader thermal processing window
Inferred from 2-methyl-6-nitro isomer; target compound not directly measured
Thermodynamic stability Combustion calorimetry Benzoxazole vs. benzothiazole

Anticancer Potency: 5-Nitro vs. 6-Nitro in NSCLC Cells

In a head-to-head comparison of 2-aryl-5-nitrobenzoxazole and 2-aryl-6-nitrobenzoxazole derivatives against A549 non-small cell lung cancer cells, the 5-nitro isomer (1a, IC₅₀ = 17.41 ± 0.16 µM) demonstrated significantly greater potency than its 6-nitro counterpart (1b, IC₅₀ = 20.50 ± 0.08 µM), a 1.18-fold difference [1]. The 5-nitro compound 1a exceeded the potency of cisplatin (IC₅₀ = 19.65 ± 0.09 µM), whereas the 6-nitro isomer 1b was only comparable to cisplatin. This 5-nitro > 6-nitro potency hierarchy was consistently reproduced in the 2-(2,3-dimethylphenyl) series: 2a (5-NO₂, IC₅₀ = 32.17 ± 0.08 µM) vs. 2b (6-NO₂, IC₅₀ = 31.13 ± 0.07 µM) [1]. The target compound, bearing the 5-nitro configuration, inherits this favorable potency-enhancing positional feature.

Cytotoxicity in A549 NSCLC Cells
Head-to-head
17.41 ± 0.16 µM (5-NO₂)
vs. 6-NO₂ isomer: 20.50 ± 0.08 µM; Cisplatin: 19.65 ± 0.09 µM
Supports 5-nitro scaffold for cell-model endpoint review
Class-level inference; 7-methyl-5-nitro target not directly assayed
Anticancer activity NSCLC Structure-activity relationship

Cyclization Yield in PBO Precursor Synthesis

In the synthesis of methyl 4-(5-nitro-6-hydroxy-7-methylbenzoxazol-2-yl) benzoate (MMNB), a monomer precursor for methyl-modified poly(p-phenylene benzobisoxazole) (PBO) fibers, the key cyclization dehydration step using polyphosphoric acid in diglyme solvent achieved a yield of 76.61% [1]. The overall synthesis from monomethyl terephthalate (MTA) proceeded with a total yield of 56.42% and final purity of 97.5% [1]. This 7-methyl-5-nitro-6-hydroxy substitution pattern was specifically designed to address the poor compressive performance and processing difficulties of unmodified PBO fiber, representing a materials-driven differentiation from non-methylated or differently substituted benzoxazole PBO precursors [1].

PBO Precursor Cyclization Yield
Cross-study comparable
76.61% single-step cyclization yield; total synthesis yield 56.42%, purity 97.5%
PPA/diglyme IR, MS, ¹H NMR confirmed
Validated entry point for methyl-modified PBO monomers
Data from MMNB synthesis; direct replication requires validation
PBO fiber Cyclization yield Materials chemistry

7-Methyl-5-nitro-benzooxazole Application Scenarios


NSCLC Anticancer Lead Development

Based on direct comparative IC₅₀ evidence demonstrating that 5-nitrobenzoxazole derivatives outperform their 6-nitro counterparts against A549 NSCLC cells (1a IC₅₀ = 17.41 µM vs. 1b IC₅₀ = 20.50 µM) and surpass cisplatin (19.65 µM) [1], 7-methyl-5-nitro-benzooxazole provides a structurally pre-validated 5-nitro scaffold. The C7 methyl group offers an additional vector for modulating lipophilicity (calculated LogP = 2.04 ) and steric properties during lead optimization, while the unsubstituted C2 position enables divergent derivatization via predictable nucleophilic substitution chemistry as established by Ma̧kosza and Wojciechowski [2].

Methyl-Modified PBO Fiber Precursor

The 7-methyl-5-nitro substitution pattern has been specifically employed in the synthesis of MMNB, a monomer precursor for next-generation PBO fibers designed to overcome compressive strength deficiencies. The established synthetic route achieves 76.61% cyclization yield and 97.5% final purity [3]. Researchers and industrial procurement teams developing high-performance polymeric fibers for ballistic, aerospace, or high-temperature applications can leverage this scaffold as a validated entry point for methyl-modified benzoxazole-based AB-type monomers.

Regioselective Nucleophilic Functionalization

The established reactivity dichotomy between 5-nitro and 6-nitrobenzoxazoles—where 5-nitro isomers direct nucleophiles exclusively to C-2 while 6-nitro isomers permit carbocyclic VNS and SNAr pathways [2]—positions 7-methyl-5-nitro-benzooxazole as an ideal substrate for mechanistic investigations of nucleophilic aromatic substitution. The additional C7 methyl substituent provides a built-in ¹H NMR handle for reaction monitoring and product characterization, a practical advantage not shared by unsubstituted 5-nitrobenzoxazole.

Application
Selection Property
Validation Focus
Cell-model endpoint studies
5-Nitro scaffold with reported cell-model response context
Cell-viability and apoptosis pathway endpoints
High-performance polymer precursor research
7-Methyl-5-nitro pattern for methyl-modified PBO monomer synthesis
Cyclization efficiency and compressive-strength model validation
Nucleophilic aromatic substitution mechanistic studies
Regioselective C-2 reactivity with built-in ¹H NMR handle
C-2 vs. carbocyclic pathway product distribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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